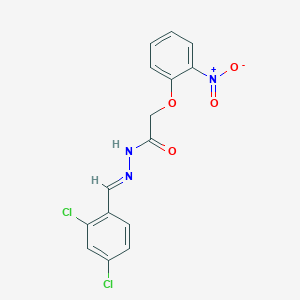![molecular formula C19H20N4O3S B5505056 N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5505056.png)
N-(2-hydroxyphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including the reaction of N-(2-hydroxyphenyl)acetamide with chlorotrimethylsilane and further transsilylation, leading to the formation of various silylated derivatives. These processes are characterized by their ability to modify the molecular structure and introduce different functional groups, showcasing the compound's versatility in synthetic organic chemistry (Nikonov et al., 2016).
Molecular Structure Analysis
The molecular structure of similar silylated derivatives has been elucidated using techniques such as NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods. These methods provide detailed insights into the compound's molecular geometry, electron distribution, and chemical bonds, indicating the complexity and specificity of its structural attributes (Nikonov et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of related compounds involves interactions with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. These reactions demonstrate the compound's potential to engage in complex chemical transformations, resulting in the creation of new molecular structures with distinct chemical properties (Lazareva et al., 2017).
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a derivative related to the compound , is used in the natural synthesis of antimalarial drugs. Its synthesis involves chemoselective monoacetylation, with a focus on optimizing process parameters like solvent choice and catalyst loading, highlighting its importance in drug synthesis processes (Magadum & Yadav, 2018).
Synthesis of Radiolabeled Compounds for Research
N-(2-Hydroxyphenyl)acetamide derivatives are used in the radiosynthesis of herbicides and safeners, essential for understanding their metabolism and mode of action. This demonstrates the compound's role in developing radiolabeled materials for deeper biochemical studies (Latli & Casida, 1995).
Silylation and Heterocycle Formation
Interactions of N-(2-hydroxyphenyl)acetamide with certain silanes result in the formation of silaheterocyclic compounds and benzoxazasiloles. These reactions are vital for understanding the behavior of such compounds in various chemical environments and for potential applications in material science (Lazareva et al., 2017).
Antimicrobial and Analgesic Activities
Derivatives of N-(2-hydroxyphenyl)acetamide have been synthesized and studied for their potential as antimicrobial and analgesic agents. This indicates the compound's importance in the development of new pharmaceuticals (Sahu et al., 2009).
Photocatalytic Degradation Studies
N-(2-Hydroxyphenyl)acetamide, or compounds structurally related to it, have been used in studies investigating the photocatalytic degradation of pharmaceuticals. These studies are crucial for understanding environmental impacts and developing methods to mitigate pollution (Jallouli et al., 2017).
特性
IUPAC Name |
N-(2-hydroxyphenyl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-13(26-14-8-4-3-5-9-14)18-21-22-19(23(18)2)27-12-17(25)20-15-10-6-7-11-16(15)24/h3-11,13,24H,12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBEIOMBJNMVLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-fluorophenyl)[4-(4-methyl-1-piperazinyl)phenyl]methanone](/img/structure/B5504987.png)
![2-(cyclopropylmethyl)-8-[3-(3,4-dimethylphenyl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5504996.png)
![N-(2-methoxyethyl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B5505001.png)
![N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-naphthamide](/img/structure/B5505002.png)


![1-(1H-indol-3-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5505031.png)


![3-{1-[4-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}-1,3-oxazolidin-2-one](/img/structure/B5505052.png)
![6,6-dimethyl-3-phenyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5505062.png)


